molecular formula C10H15N3O B11905779 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- CAS No. 646056-04-4

1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-

Cat. No.: B11905779
CAS No.: 646056-04-4
M. Wt: 193.25 g/mol
InChI Key: YMBNXPNQYNMPAK-UHFFFAOYSA-N
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Description

5-(1,7-Diazaspiro[44]nonan-7-yl)isoxazole is a heterocyclic compound that features a spirocyclic structure with an isoxazole ring

Preparation Methods

The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions typically involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring or the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be compared with other similar compounds, such as:

The uniqueness of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to other heterocycles.

Properties

CAS No.

646056-04-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2

InChI Key

YMBNXPNQYNMPAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC=NO3)NC1

Origin of Product

United States

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